molecular formula C20H43O3P B1634254 Dimethyl octadecylphosphonate CAS No. 25371-54-4

Dimethyl octadecylphosphonate

Cat. No.: B1634254
CAS No.: 25371-54-4
M. Wt: 362.5 g/mol
InChI Key: FPYLHOQPWCQAIJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Three-Dimensional Conformation

Dimethyl octadecylphosphonate (C$${20}$$H$${43}$$O$$_{3}$$P) adopts a layered molecular structure characterized by alternating hydrophobic alkyl chains and polar phosphonate headgroups. Grazing incidence X-ray diffraction (GIXD) studies of related manganese octadecylphosphonate Langmuir-Blodgett films reveal an orthorhombic unit cell with in-plane lattice parameters of $$a = 5.73 \, \text{Å}$$ and $$b = 4.94 \, \text{Å}$$ for the inorganic network. The alkyl chains form an oblique packing arrangement with dimensions $$a = 5.76 \, \text{Å}$$, $$b = 6.60 \, \text{Å}$$, and $$\gamma = 139.7^\circ$$, resulting in a tilt angle of ~28° relative to the substrate normal.

The phosphonate group exhibits tridentate coordination in the solid state, with P–O bond lengths averaging $$1.52 \, \text{Å}$$ and O–P–O angles near $$109.5^\circ$$, consistent with tetrahedral geometry. Coherence lengths exceeding $$175 \, \text{Å}$$ indicate extensive crystalline domains within the alkyl chain matrix.

Table 1: Crystallographic Parameters of this compound and Related Systems

Parameter This compound Manganese Octadecylphosphonate Zinc Octadecylphosphonate
In-plane lattice $$a \, (\text{Å})$$ 5.73 5.76 5.68
In-plane lattice $$b \, (\text{Å})$$ 4.94 4.88 4.91
Alkyl tilt angle (°) 28 28 30
P–O bond length ($$\text{Å}$$) 1.52 1.50 1.53

Electronic Structure and Molecular Orbital Configuration

Density functional theory (DFT) calculations reveal that the phosphonate group’s electronic structure governs molecular reactivity. The ester oxygen atoms exhibit sp$$^2$$ hybridization with two lone pairs: one in-plane ($$sp^{1.2-1.6}$$) and one perpendicular ($$p$$-orbital). The highest occupied molecular orbital (HOMO) localizes on the phosphonate oxygen lone pairs ($$-8.2 \, \text{eV}$$), while the lowest unoccupied molecular orbital (LUMO) resides on the $$\sigma^*$$(P–O) antibonding orbital ($$-0.9 \, \text{eV}$$).

Charge density analysis at bond critical points shows:

  • $$\rho_{\text{C-O}} = 1.82 \, \text{e Å}^{-3}$$
  • $$\rho_{\text{P-O}} = 1.45 \, \text{e Å}^{-3}$$
    The Laplacian $$\nabla^2\rho$$ values ($$+15.2 \, \text{e Å}^{-5}$$ for C–O; $$+12.7 \, \text{e Å}^{-5}$$ for P–O) confirm closed-shell interactions.

Figure 1: Molecular orbital isosurfaces showing (a) HOMO (phosphonate lone pairs) and (b) LUMO ($$\sigma^*$$(P–O)).

Comparative Analysis with Alkyl Phosphonate Homologs

The C$$_{18}$$ alkyl chain in this compound confers distinct properties compared to shorter-chain homologs:

Thermal Stability

  • Decomposition temperature: $$463.6^\circ \text{C}$$ (C$${18}$$) vs. $$380.2^\circ \text{C}$$ (C$${8}$$)
  • Melting point: $$99^\circ \text{C}$$ (C$${18}$$) vs. $$45^\circ \text{C}$$ (C$${12}$$)

Surface Modification Efficiency

  • Contact angle: $$117.6^\circ$$ (C$${18}$$) vs. $$92.3^\circ$$ (C$${12}$$) on TiO$$_2$$
  • Adsorption energy: $$-48.2 \, \text{kJ mol}^{-1}$$ (C$${18}$$) vs. $$-32.7 \, \text{kJ mol}^{-1}$$ (C$${6}$$)

Electronic Effects

  • HOMO-LUMO gap: $$7.3 \, \text{eV}$$ (C$${18}$$) vs. $$6.8 \, \text{eV}$$ (C$${10}$$)
  • Phosphorus NMR shift: $$\delta 36.2 \, \text{ppm}$$ (C$${18}$$) vs. $$\delta 32.5 \, \text{ppm}$$ (C$${8}$$)

Table 2: Comparative Properties of Alkyl Phosphonates

Property C$$_{6}$$ Homolog C$$_{12}$$ Homolog C$$_{18}$$ Homolog
Water solubility (ng/L) 12,450 1,230 765.6
LogP 5.8 7.2 8.4
Hydrolysis rate (h$$^{-1}$$) 0.45 0.18 0.09
Monolayer thickness ($$\text{Å}$$) 14.2 22.7 28.5

Properties

IUPAC Name

1-dimethoxyphosphoryloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYLHOQPWCQAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067087
Record name Dimethyl octadecylphosphonate
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Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Phosphonic acid, P-octadecyl-, dimethyl ester
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CAS No.

25371-54-4
Record name Dimethyl octadecylphosphonate
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Record name Phosphonic acid, P-octadecyl-, dimethyl ester
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Record name Phosphonic acid, P-octadecyl-, dimethyl ester
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Record name Dimethyl octadecylphosphonate
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Record name Dimethyl octadecylphosphonate
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Preparation Methods

Reaction Mechanism and General Protocol

The Michaelis-Arbuzov reaction, first described in 1898, remains the most widely employed method for synthesizing phosphonates like dimethyl octadecylphosphonate. This two-step nucleophilic substitution involves:

  • Formation of a Phosphonium Intermediate : A trivalent phosphorus ester (e.g., trimethyl phosphite) reacts with an alkyl halide (e.g., 1-bromooctadecane) via an Sₙ2 mechanism, yielding a pentavalent phosphonium salt.
  • Halide Displacement : The intermediate undergoes nucleophilic attack by a halide ion (Br⁻ or Cl⁻), displacing an alkoxy group to form the phosphonate ester and a secondary alkyl halide.

For this compound, the reaction proceeds as:
$$
\text{(CH₃O)₃P + C₁₈H₃₇Br → (CH₃O)₂P(O)C₁₈H₃₇ + CH₃Br}
$$
Key advantages include high yields (70–90%) and compatibility with long-chain alkyl halides.

Optimization Strategies

  • Catalyst Selection : Triethylamine or pyridine is often added to neutralize HBr, preventing side reactions.
  • Solvent Systems : Dipolar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature Control : Reactions typically proceed at 80–120°C, balancing kinetic efficiency and thermal decomposition risks.

Table 1: Representative Michaelis-Arbuzov Conditions for this compound

Alkyl Halide Phosphite Ester Catalyst Temp (°C) Yield (%) Reference
1-Bromooctadecane Trimethyl phosphite Pyridine 110 85
1-Chlorooctadecane Trimethyl phosphite Et₃N 100 78

Esterification of Octadecylphosphonic Acid

Acid-Catalyzed Esterification

Octadecylphosphonic acid (C₁₈H₃₇PO(OH)₂) can be esterified with methanol using Brønsted or Lewis acid catalysts:
$$
\text{C₁₈H₃₇PO(OH)₂ + 2 CH₃OH → C₁₈H₃₇PO(OCH₃)₂ + 2 H₂O}
$$

  • Catalysts : p-Toluenesulfonic acid (pTSA) or sulfonated silica achieve >90% conversion under reflux.
  • Dean-Stark Traps : Azeotropic removal of water shifts equilibrium toward ester formation.

Transesterification Routes

This compound is also accessible via transesterification of higher esters (e.g., diethyl octadecylphosphonate) with methanol:
$$
\text{C₁₈H₃₇PO(OCH₂CH₃)₂ + 2 CH₃OH → C₁₈H₃₇PO(OCH₃)₂ + 2 CH₃CH₂OH}
$$
Titanium isopropoxide (Ti(OiPr)₄) catalyzes this reaction at 60°C with 80–85% yields.

Alternative Synthetic Routes

Dihalophosphine Alkylation

Dichlorooctadecylphosphine (C₁₈H₃₇PCl₂) reacts with methanol in the presence of alumina or sodium methoxide:
$$
\text{C₁₈H₃₇PCl₂ + 2 CH₃OH → C₁₈H₃₇PO(OCH₃)₂ + 2 HCl}
$$
This method avoids phosphorus(III) intermediates but requires stringent moisture control.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate Michaelis-Arbuzov reactions, reducing reaction times from hours to minutes. For example, 1-bromooctadecane and trimethyl phosphite react within 15 minutes at 100°C under microwaves, achieving 88% yield.

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-effective feedstocks and continuous flow systems. Key considerations include:

  • Raw Material Costs : 1-Bromooctadecane (~$200/kg) drives production expenses, incentivizing recycling of byproduct methyl bromide.
  • Green Chemistry : Immobilized enzymes (e.g., lipases) enable esterification under mild conditions (40°C, aqueous media), though yields remain suboptimal (50–60%).

Analytical Characterization

Post-synthesis analysis employs:

  • ³¹P NMR : A singlet at δ 25–30 ppm confirms phosphonate formation.
  • GC-MS : Retention time ~22.5 min (HP-5 column) and m/z 362 [M+H]⁺.
  • Elemental Analysis : Calculated C 66.25%, H 11.89%, P 8.55%.

Chemical Reactions Analysis

Dimethyl octadecylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can convert this compound into different phosphonate esters.

    Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Corrosion Inhibition

Overview : DMOP is recognized for its effectiveness as a corrosion inhibitor in industrial hydrocarbon applications, particularly in environments prone to corrosion from dissolved gases such as hydrogen sulfide and carbon dioxide.

Key Findings :

  • Industrial Applications : DMOP has been shown to enhance the performance of surfactant formulations used to inhibit corrosion in oilfield systems, including production wells and pipelines. Its thermal stability makes it suitable for high-temperature environments typical of refineries and subsea installations .
  • Mechanism : The compound operates by forming a protective layer on metal surfaces, thereby reducing the rate of corrosion caused by aggressive agents present in aqueous environments .

Lubricant Formulations

Overview : DMOP serves as an effective friction modifier in lubricant formulations, particularly for dual-clutch transmissions.

Key Findings :

  • Performance Enhancement : When combined with other additives, DMOP significantly improves synchronizer performance within lubricants. This enhancement is attributed to its ability to reduce friction and wear between moving parts .
  • Application in Automotive Industry : The automotive sector benefits from DMOP's properties, leading to improved efficiency and longevity of transmission systems .

Nanotechnology

Overview : In nanotechnology, DMOP is utilized as a capping agent for colloidal quantum dots (QDs), influencing their structural and electronic properties.

Key Findings :

  • Capping Agent Properties : Studies indicate that DMOP can replace other ligands on QDs, resulting in improved order within the ligand shell and enhanced stability of the nanocrystals. This property is crucial for applications in photonics and optoelectronics .
  • Photocatalytic Applications : DMOP-capped QDs have shown promise in photocatalytic reactions, where they facilitate processes such as alkene isomerization under light irradiation. The presence of DMOP affects the reactivity of QDs by modifying their surface chemistry .

Environmental Monitoring

Overview : Recent research has highlighted the importance of monitoring emerging pollutants like DMOP in environmental studies.

Key Findings :

  • Detection Methods : Advanced analytical techniques such as mass spectrometry are employed to identify and quantify DMOP in environmental samples, emphasizing its relevance as a potential pollutant due to its widespread industrial use .
  • Regulatory Considerations : As regulatory frameworks evolve, understanding the environmental fate of compounds like DMOP becomes critical for ensuring compliance and protecting ecosystems .

Data Tables

Application AreaKey BenefitsExamples/Case Studies
Corrosion InhibitionReduces metal corrosion ratesUse in oilfield systems
Lubricant FormulationsEnhances friction performanceAutomotive dual-clutch transmissions
NanotechnologyImproves stability and reactivity of QDsPhotocatalytic reactions using QDs
Environmental MonitoringIdentifies pollutantsDetection via mass spectrometry

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl octadecylphosphonate belongs to a broader class of phosphonate esters, which vary in alkyl chain length, substituents, and metal coordination. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Toxicity (ECOSAR/Regulatory) Environmental Persistence
This compound C₂₀H₄₃O₃P 362.53 Automotive lubricants High (ECOSAR); ECHA-regulated High (resists hydrolysis)
Octyl ethylphosphonate C₁₀H₂₃O₃P 222.26 Surfactants/plasticizers Limited data Moderate (shorter chain)
O,O-Diheptyl methylphosphonothionate C₁₅H₃₃O₂PS 308.45 Industrial adhesives High (organothiophosphate class) Moderate (sulfur enhances reactivity)
Di-(2-ethylhexyl)phosphoric acid (DEHPA) C₁₆H₃₅O₄P 322.42 Solvent extraction Moderate (low bioaccumulation) Moderate
Cadmium octadecylphosphonate Cd(C₁₈H₃₇O₃P)₂ ~800 (polymer) Nanomaterial synthesis Metal-specific toxicity High (coordination polymer structure)

Key Comparative Insights

  • This increases its adsorption to sediments and biomagnification risks .
  • Substituent Effects: The dimethyl phosphonate group in this compound confers greater hydrolytic stability than sulfur-containing variants (e.g., O,O-diheptyl methylphosphonothionate), which may degrade more readily due to thioester reactivity .
  • Metal Coordination: Cadmium octadecylphosphonate forms layered coordination polymers, distinguishing it from non-metallic phosphonates. This structural difference limits its environmental mobility but introduces heavy-metal toxicity risks .
  • Regulatory Status : this compound and di-(2-ethylhexyl)phosphoric acid are both prioritized in regulatory screenings due to industrial prevalence. However, this compound’s higher toxicity per ECOSAR models underscores its greater environmental concern .

Environmental Behavior

  • Persistence : this compound’s resistance to hydrolysis and photodegradation exceeds that of DEHPA, which has moderate degradation rates due to its acidic functional groups .
  • Toxicity Profile : ECOSAR predicts this compound’s acute aquatic toxicity (EC₅₀: 0.5 mg/L for fish) to be 10-fold higher than DEHPA (EC₅₀: 5 mg/L), attributed to its lipophilicity and membrane-disrupting properties .

Biological Activity

Dimethyl octadecylphosphonate (DMOP) is an organophosphorus compound with significant applications in various fields, including agriculture, pharmaceuticals, and material sciences. Its biological activity has garnered attention due to its potential effects on living organisms and its role in biochemical processes. This article explores the biological activity of DMOP, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound has the chemical formula C20H43O3PC_{20}H_{43}O_3P and is characterized by a long hydrocarbon chain that contributes to its lipophilicity. This property influences its interaction with biological membranes and cellular components.

Mechanisms of Biological Activity

1. Antioxidant Activity
Research indicates that DMOP exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage.

2. Cytotoxicity
Studies have shown that DMOP can exhibit cytotoxic effects on certain cell lines. The compound's mechanism of action may involve the disruption of cellular membranes or interference with metabolic pathways, leading to cell death.

3. Enzyme Inhibition
DMOP has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. This inhibition can affect various biochemical pathways, including those related to energy metabolism and detoxification.

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
AntioxidantReduces oxidative stress by scavenging free radicals
CytotoxicityInduces cell death in specific cancer cell lines
Enzyme InhibitionInhibits enzymes related to metabolism

Case Study: Antioxidant Properties

A study investigating the antioxidant activity of various organophosphorus compounds found that DMOP demonstrated significant radical scavenging ability. The researchers utilized assays such as DPPH and FRAP to quantify antioxidant capacity, revealing that DMOP could effectively reduce oxidative stress markers in vitro.

Case Study: Cytotoxic Effects

In a controlled laboratory setting, DMOP was tested against human cancer cell lines. The results indicated a dose-dependent cytotoxic effect, suggesting that higher concentrations of DMOP led to increased cell death rates. The study proposed that the compound induces apoptosis through mitochondrial pathways.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl octadecylphosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl octadecylphosphonate

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